molecular formula C20H18BrN5O2 B11323657 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11323657
M. Wt: 440.3 g/mol
InChI Key: NEZMGAMKJOXVHJ-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a benzoxazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate can then be subjected to cyclization reactions to form the benzoxazole ring. The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18BrN5O2

Molecular Weight

440.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-propan-2-yltriazole-4-carboxamide

InChI

InChI=1S/C20H18BrN5O2/c1-11(2)22-20(27)18-12(3)26(25-23-18)15-8-9-17-16(10-15)19(28-24-17)13-4-6-14(21)7-5-13/h4-11H,1-3H3,(H,22,27)

InChI Key

NEZMGAMKJOXVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC(C)C

Origin of Product

United States

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